1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione, also known as AG-014699, is a potential anticancer drug that has been extensively studied in recent years. This compound belongs to the family of quinazoline derivatives and has shown promising results in preclinical studies. In
Mécanisme D'action
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione works by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death. This mechanism is particularly effective in cancer cells with defective DNA repair mechanisms, as they are more reliant on PARP for DNA repair.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione has been shown to induce DNA damage and apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit tumor growth in preclinical models. However, 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione has also been associated with some toxicities, such as bone marrow suppression and gastrointestinal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione is its selectivity for cancer cells with defective DNA repair mechanisms. This makes it a potentially effective treatment for certain types of cancer. However, the toxicity associated with this compound can limit its use in clinical settings. In addition, the synthesis method for 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione is relatively complex, which can make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for the study of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione. One area of focus could be the development of more efficient synthesis methods to produce this compound in larger quantities. In addition, further studies could be conducted to better understand the toxicities associated with 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione and to develop strategies to mitigate these toxicities. Finally, there is potential for the use of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione in combination with other chemotherapy agents to improve its efficacy and reduce toxicities.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential anticancer properties. It has been shown to selectively target cancer cells with defective DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound has also demonstrated activity against a variety of cancer types, including breast, ovarian, and pancreatic cancers. In addition, 1-(4-chlorobenzyl)-3-(2-fluorophenyl)-2,4(1H,3H)-quinazolinedione has been studied for its potential use in combination with other chemotherapy agents.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)quinazoline-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c22-15-11-9-14(10-12-15)13-24-18-7-3-1-5-16(18)20(26)25(21(24)27)19-8-4-2-6-17(19)23/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGUOVLQRUJDJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.